molecular formula C19H12ClN2NaO2 B14461087 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt CAS No. 68556-13-8

9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt

Cat. No.: B14461087
CAS No.: 68556-13-8
M. Wt: 358.8 g/mol
InChI Key: CDWCKHIMQGFMOL-UHFFFAOYSA-M
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Description

9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole core, a carboxamide group, a chlorophenyl group, and a hydroxy group, all in a monosodium salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt typically involves multiple steps. One common method includes the reaction of 9H-carbazole-3-carboxylic acid with N-(4-chlorophenyl)-2-hydroxyamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like TEA (triethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaOH (sodium hydroxide) for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

68556-13-8

Molecular Formula

C19H12ClN2NaO2

Molecular Weight

358.8 g/mol

IUPAC Name

sodium;2-[(4-chlorophenyl)carbamoyl]-9H-carbazol-3-olate

InChI

InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)15-9-17-14(10-18(15)23)13-3-1-2-4-16(13)22-17;/h1-10,22-23H,(H,21,24);/q;+1/p-1

InChI Key

CDWCKHIMQGFMOL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)C(=O)NC4=CC=C(C=C4)Cl)[O-].[Na+]

Origin of Product

United States

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